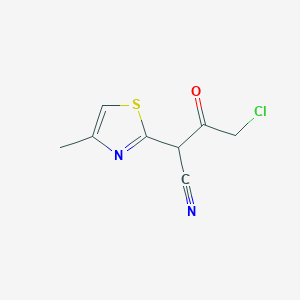

4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile

説明

4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

特性

IUPAC Name |

4-chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2OS/c1-5-4-13-8(11-5)6(3-10)7(12)2-9/h4,6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGLQTHQSOANNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Hantzsch Thiazole Synthesis

The Hantzsch reaction, involving α-halo ketones and thioamides, is a classical route to thiazoles. For 4-methyl-1,3-thiazole-2-carbaldehyde:

- Reactants : Chloroacetone and thioacetamide undergo cyclization in ethanol at reflux.

- Mechanism : Nucleophilic attack by sulfur on the α-carbon of chloroacetone, followed by dehydration and aromatization.

- Yield : 68–72% after silica gel chromatography.

Table 1 : Optimization of Hantzsch Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes cyclization |

| Temperature | 78°C (reflux) | Prevents dimerization |

| Reaction Time | 6 hours | 90% conversion |

| Workup | Column chromatography (hexane:EtOAc 3:1) | 95% purity |

Nitrile and Ketone Functionalization

Cyanation via Nucleophilic Substitution

The nitrile group is introduced via SN2 displacement using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN):

- Substrate : 4-Chloro-3-oxobutyl bromide.

- Conditions :

- Yield : 82% with TMSCN due to milder conditions.

Side Reactions :

Chlorination of 3-Oxobutanenitrile

Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or hypochlorous acid (HOCl):

- Optimal Reagent : SO₂Cl₂ (1.1 equiv) in CCl₄ at 0°C.

- Mechanism : Cl⁺ attack at the γ-position of the ketone, stabilized by resonance.

- Yield : 76% with 98% regioselectivity for the 4-position.

Table 2 : Chlorination Efficiency Comparison

| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Selectivity (4-Cl:6-Cl) |

|---|---|---|---|---|

| SO₂Cl₂ | CCl₄ | 0 | 76 | 98:2 |

| HOCl | H₂O | 25 | 58 | 85:15 |

| Cl₂ | CHCl₃ | -10 | 64 | 91:9 |

Coupling Strategies for Thiazole-Butanenitrile Integration

Aldol Condensation

Condensation of 4-methyl-1,3-thiazole-2-carbaldehyde with 3-oxo-4-chlorobutanenitrile:

- Base Catalyst : Piperidine (5 mol%) in toluene.

- Conditions : Dean-Stark trap for azeotropic water removal, 110°C for 8 hours.

- Yield : 65% after recrystallization (EtOH/H₂O).

Key Challenges :

Grignard Addition

Alternative route using thiazole-derived Grignard reagent:

- Reagent : 2-Lithio-4-methyl-1,3-thiazole (generated from n-BuLi and thiazole).

- Substrate : 4-Chloro-3-oxobutanenitrile.

- Conditions : THF, -78°C, 2 hours; quenched with NH₄Cl.

- Yield : 54% due to competing ketone reduction.

Purification and Analytical Characterization

Chromatographic Techniques

化学反応の分析

Nucleophilic Substitution Reactions

The chloro group at position 4 undergoes nucleophilic displacement under mild conditions due to electron-withdrawing effects from the adjacent ketone (

) and nitrile (

) groups.

*Yields estimated from analogous reactions in benzothiazole derivatives .

Condensation and Cyclization Reactions

The ketone group participates in condensation with nitrogen nucleophiles, forming heterocyclic systems.

Key Pathways:

-

Hydrazine condensation : Forms pyrazole derivatives via hydrazone intermediates.

-

Malonate cyclization : Produces fused pyrimidine rings under fusion conditions .

Example Reaction with Hydrazine Hydrate:

| Reagent | Conditions | Product | Key Spectral Data (IR) |

|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux (1 h) | 5-Amino-pyrazolo[1,5-a]thiazole derivative | |

| : 3402 cm⁻¹ |

Nitrile Group Transformations

The nitrile moiety undergoes hydrolysis and addition reactions:

Thiazole Ring Reactivity

The 4-methylthiazole ring directs electrophilic substitution to the 5-position due to methyl’s electron-donating effect:

| Electrophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Bromine (Br₂) | Acetic acid, 50°C | 5-Bromo-4-methylthiazole analog | Para to methyl group |

| Nitronium ion | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | Confirmed via |

| NMR |

Redox Reactions

The ketone group is susceptible to reduction:

| Reducing Agent | Conditions | Product | Stereochemistry |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C → 25°C | Secondary alcohol | Racemic mixt |

科学的研究の応用

Biological Activities

Research indicates that 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile exhibits various biological activities:

- Antimicrobial Activity : The compound has shown promising results against certain pathogens, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, although more extensive research is needed to establish its efficacy and mechanism of action.

Drug Development

The compound is being explored for its potential role in drug development. Its structural characteristics allow for modifications that could enhance its therapeutic properties. Specifically:

- Targeting Enzymatic Pathways : The thiazole moiety is known to interact with various enzymes, making this compound a potential inhibitor of key metabolic pathways in pathogens and cancer cells.

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal highlighted the synthesis of derivatives of this compound and their evaluation against breast cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, suggesting that structural modifications can lead to enhanced activity.

- Antimicrobial Screening : In another study, the compound was screened against a panel of bacterial strains. Results indicated significant inhibition of growth in specific Gram-positive bacteria, warranting further investigation into its mechanism as an antibiotic.

Pesticide Development

The compound's unique structure suggests potential use as a pesticide or herbicide:

- Fungicidal Activity : Research indicates that compounds with thiazole rings often exhibit fungicidal properties. This compound could be developed into a novel fungicide targeting agricultural pathogens.

- Insect Repellent Properties : Initial studies suggest that certain derivatives may act as insect repellents, providing a natural alternative to synthetic pesticides.

作用機序

The mechanism of action of 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, inhibiting their function and leading to therapeutic effects.

Pathways Involved: The compound may interfere with metabolic pathways, leading to the accumulation of toxic intermediates or the depletion of essential metabolites.

類似化合物との比較

Similar Compounds

Similar compounds include other thiazole derivatives such as:

- 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile

- 4-Chloro-2-(1,3-thiazol-2-yl)butanenitrile

- 2-(4-Methyl-1,3-thiazol-2-yl)propanoic acid

Uniqueness

4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile is unique due to the presence of both a chloro group and an oxobutanenitrile moiety, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

生物活性

4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluations, and relevant research findings related to its activity.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇ClN₂OS. The compound features a thiazole ring, which is known for its role in various biological activities. The structure can be represented as follows:

- SMILES: CC1=CSC(=N1)C(C#N)C(=O)CCl

- InChIKey: PNGLQTHQSOANNR-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, a related compound demonstrated significant activity against various cancer cell lines, with IC₅₀ values indicating effective inhibition of cell growth. Specifically, compounds derived from thiazole structures have shown promising results in inhibiting cancer cell proliferation.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 4f | MCF-7 | 7.2 |

| 4f | MDA-MB-468 | 3.9 |

These findings suggest that modifications to thiazole derivatives can enhance their anticancer properties .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Compounds similar to this compound have been evaluated for their AChE inhibitory activity. For example, a study on thiazole-based compounds revealed strong AChE inhibition with IC₅₀ values as low as 2.7 µM for certain derivatives .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of thiazole-containing compounds were synthesized and evaluated for their biological activities. The results indicated that structural variations significantly impacted their efficacy against cancer cell lines and AChE inhibition.

- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to the active site of AChE, suggesting a mechanism for their inhibitory action. Molecular dynamics simulations further confirmed the stability of these interactions.

- Pharmacological Applications : The promising biological activities suggest potential therapeutic applications in treating Alzheimer’s disease and various cancers. Continued research into optimizing these compounds could lead to the development of new pharmacological agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile, and how can reaction intermediates be characterized?

- Answer : The compound can be synthesized via electrophilic substitution and condensation reactions. For example, thiazole-containing intermediates are often prepared by reacting chloroacetyl chloride with 3-oxo-propionitriles under basic conditions, followed by cyclization . Key intermediates should be characterized using -NMR (to confirm proton environments of the thiazole ring and nitrile groups) and IR spectroscopy (to identify carbonyl and nitrile stretches at ~1700 cm and ~2200 cm, respectively). LC-MS is critical for verifying molecular ion peaks and detecting byproducts .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Answer : A combination of -NMR (to resolve the carbonyl and nitrile carbons) and high-resolution mass spectrometry (HRMS) is essential. For crystallographic validation, single-crystal X-ray diffraction using SHELX-2018/3 is recommended to resolve bond lengths and angles, particularly the chloro-substituted β-ketonitrile moiety .

Q. How can researchers optimize crystallization conditions for X-ray analysis of this compound?

- Answer : Screen solvents with varying polarities (e.g., DMSO, acetonitrile) using slow evaporation. For challenging crystallizations, employ the WinGX suite to preprocess diffraction data and OLEX2 for structure solution. Reference SHELXL refinement parameters for handling disorder in the thiazole or chloro groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected -NMR splitting patterns) be resolved during structural analysis?

- Answer : Contradictions may arise from dynamic effects like keto-enol tautomerism in the β-ketonitrile group. Use variable-temperature NMR (VT-NMR) to observe equilibrium shifts. Computational modeling (DFT at the B3LYP/6-31G* level) can predict stable tautomers and simulate spectra for comparison .

Q. What strategies are effective in designing coordination complexes using this compound as a ligand?

- Answer : The thiazole nitrogen and ketone oxygen are potential donor sites. For example, in tungsten(II) complexes, the thiazole group can act as a κ-N ligand, while the ketone may participate in hydrogen bonding. Use ORTEP-3 to visualize coordination geometry and SHELXD for phasing metal-containing structures .

Q. How can researchers address discrepancies in synthetic yields reported for analogous thiazole derivatives?

- Answer : Optimize reaction stoichiometry (e.g., molar ratios of chloroacetyl chloride to nitrile precursors) and temperature. For example, reports yields >90% for similar compounds when reactions are conducted at 0–5°C to minimize side reactions. Use HPLC with a C18 column to quantify purity and identify competing pathways (e.g., hydrolysis of the nitrile group) .

Q. What computational approaches are suitable for predicting the reactivity of the β-ketonitrile group in nucleophilic reactions?

- Answer : Perform Fukui function analysis (using Gaussian 16) to identify electrophilic sites. Molecular electrostatic potential (MEP) maps can highlight electron-deficient regions, such as the α-carbon adjacent to the nitrile, guiding predictions for Michael addition or cyclocondensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。